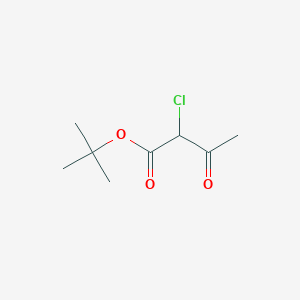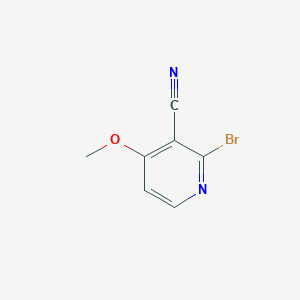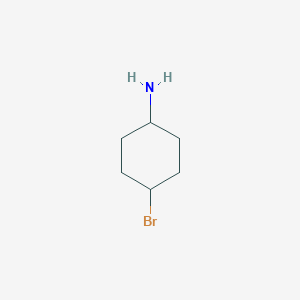
N-(2-aminoethyl)pyrazine-2-carboxamide
Vue d'ensemble
Description
“N-(2-aminoethyl)pyrazine-2-carboxamide” is an organic compound with the molecular formula C7H10N4O . It belongs to the class of pyrazinecarboxamides, which are widely used in various industrial applications, including pharmaceuticals, agrochemicals, and dyes.
Synthesis Analysis
The synthesis of pyrazinamide analogues, such as “this compound”, generally involves the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides. These, on treatment with amines, give pyrazine-2-carboxamides . Another method involves the reactions of 2,3-pyrazinedicarboxylic anhydride with amines and anilines, forming pyrazine carboxamides in good to excellent yields .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI string InChI=1S/C7H10N4O/c8-1-2-11-7(12)6-5-9-3-4-10-6/h3-5H,1-2,8H2,(H,11,12) . The Canonical SMILES representation is C1=CN=C(C=N1)C(=O)NCCN .
Chemical Reactions Analysis
In the reactions of 2,3-pyrazinedicarboxylic anhydride with amines and anilines, pyrazine carboxamides are formed in good to excellent yields. A mechanism is proposed involving ring opening of the anhydride and decarboxylation of the heterocyclic ring .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 166.18 g/mol . It has a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are both 166.08546096 g/mol . The Topological Polar Surface Area is 80.9 Ų .
Applications De Recherche Scientifique
Synthesis and Characterization
- Aminolysis of pyrazine-2-carboxylic acid has been used in the synthesis of novel compounds, including derivatives like N-(pyridin-2-yl)pyrazine-2-carboxamide. These compounds were characterized using techniques like FTIR spectroscopy and UV/Visible spectroscopy, offering insights into their molecular structure and properties (Nzikayel, Ij, & Ec, 2017).
Automated Synthesis
- New open-source software packages and hardware like Raspberry Pi® have been utilized for the automated flow preparation of pyrazine-2-carboxamide derivatives. This approach enhances the efficiency and control in the synthesis of these compounds (Ingham, Battilocchio, Hawkins, & Ley, 2014).
Biological Evaluation
- Various amides of pyrazinecarboxylic acid, including derivatives like N-(4-methoxybenzyl)pyrazine-2-carboxamide, have shown significant antimycobacterial activity. This indicates their potential use in developing treatments against tuberculosis and other mycobacterial infections (Servusová, Eibinová, Doležal, Kubíček, Paterová, Pesko, & Kráľová, 2012).
Corrosion Inhibition
- Carboxamide derivatives, including pyrazine-2-carboxamide, have been studied as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds demonstrate how organic inhibitors can be effective in protecting metal surfaces, potentially applicable in various industrial contexts (Erami, Amirnasr, Meghdadi, Talebian, Farrokhpour, & Raeissi, 2019).
Chemical Reactions and Mechanisms
- Research has explored the reactions of pyrazine-2-carboxylic anhydride with amines and anilines, leading to pyrazine carboxamides. Studies suggest the involvement of N-heterocyclic carbene intermediates, contributing to a better understanding of the chemical mechanisms in the formation of these compounds (Naredla, Dash, & Klumpp, 2013).
Orientations Futures
Mécanisme D'action
Target of Action
N-(2-aminoethyl)pyrazine-2-carboxamide is a compound with a molecular formula of C7H10N4O and a molecular weight of 166.18 It is worth noting that pyrazinamide, a compound with a similar structure, is known to be highly specific and active only against mycobacterium tuberculosis .
Mode of Action
Pyrazinamide, a structurally related compound, is known to disrupt membrane energetics and inhibit membrane transport function at slightly acidic ph in mycobacterium tuberculosis
Biochemical Pathways
It’s worth noting that pyrazinamide, a structurally related compound, is known to interfere with fatty acid synthase fas i, which disrupts the bacterium’s ability to synthesize new fatty acids, required for growth and replication .
Pharmacokinetics
Lipophilicity is known to be a key factor related to cell transmembrane transport and other biological processes , which could potentially impact the bioavailability of this compound.
Result of Action
Some pyrazinamide derivatives have been found to inhibit photosynthesis in spinach chloroplasts , suggesting that this compound might have similar effects.
Action Environment
It’s worth noting that the antifungal activity of some compounds increases approximately linearly with increasing compound lipophilicity up to a certain point, after which significant loss of activity is observed . This suggests that the lipophilicity of this compound could potentially influence its action and efficacy.
Propriétés
IUPAC Name |
N-(2-aminoethyl)pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c8-1-2-11-7(12)6-5-9-3-4-10-6/h3-5H,1-2,8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUKFOPCRAYEMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amine](/img/structure/B1340345.png)

![4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1340347.png)
![3-[1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-YL]propanoic acid](/img/structure/B1340351.png)

![3,8-Dioxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1340362.png)


![2-[(1-Acetyl-2-oxopropyl)thio]-N-cyclohexyl-1H-benzimidazole-1-carboxamide](/img/structure/B1340374.png)


